4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O3. It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a ketone group on a tetrahydronaphthalene ring.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many carboxylic acid derivatives, it may interact with biological targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be ionized at physiological pH, which could impact its absorption and distribution .
Result of Action
The molecular and cellular effects of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. More research is needed to elucidate these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the oxidation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: the general approach would involve large-scale oxidation reactions using suitable oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: More oxidized naphthalene derivatives.
Reduction: 4-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Comparison: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAOLHYZNAOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-46-4 | |
Record name | 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3123-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDRO-4-OXO-1-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0900C3T07O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
A1: this compound can be synthesized via a 3,4-cycloaddition reaction between homophthalic anhydride and N-(cinnamylidene)tritylamine. [] This reaction pathway preferentially forms the desired 4-oxo isomer. Interestingly, changing the amine used in the reaction can influence the regioselectivity of the cycloaddition. []
Q2: What is known about the crystal structure of this compound?
A2: The crystal structure of this compound reveals that the molecule exists as centrosymmetric carboxyl dimers linked by hydrogen bonds. [] Furthermore, the carboxylic acid moiety exhibits significant disorder in the crystal lattice, with two rotational conformers identified. This disorder results in two distinct O⋯O distances within the dimer. []
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